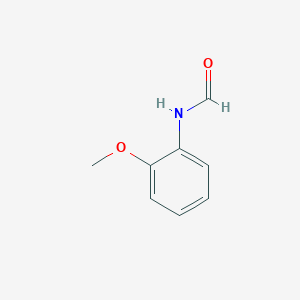

N-(2-Methoxy-phenyl)-formamide

Description

N-(2-Methoxy-phenyl)-formamide is an aromatic formamide derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring and a formamide (-NHCHO) functional group. Formamides are critical in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and ability to act as intermediates. The methoxy group in the ortho position likely influences electronic and steric properties, affecting solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

N-(2-methoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-6H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFKHRVOHMLBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23896-88-0 | |

| Record name | o-Formanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formic Acid-Mediated Direct Formylation

The most straightforward method involves the reaction of 2-methoxyaniline with formic acid under reflux conditions. This acid-catalyzed process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of formic acid. A typical protocol involves:

-

Reagents : 2-Methoxyaniline (1.0 equiv), 98% formic acid (3.0 equiv)

-

Conditions : Reflux at 110°C for 6–8 hours under nitrogen atmosphere.

-

Work-up : Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and column purification.

This method, while economical, often requires excess formic acid to drive the reaction to completion, leading to challenges in purification due to residual acid.

Eschweiler-Clarke Modified Approach

The Eschweiler-Clarke reaction, traditionally used for N-methylation, has been adapted for formylation by replacing formaldehyde with formic acid. The modified protocol employs:

-

Reagents : 2-Methoxyaniline (1.0 equiv), formic acid (2.5 equiv), acetic anhydride (1.2 equiv)

-

Conditions : Stirring at 80°C for 4 hours.

-

Mechanism : Acetic anhydride activates formic acid, generating a mixed anhydride intermediate that reacts with the amine.

-

Yield : 78–85% with reduced side products compared to direct formylation.

Catalytic Formylation Using CO₂ and Silanes

A groundbreaking method reported by the Royal Society of Chemistry utilizes carbon dioxide as a carbonyl source, leveraging zinc-based catalysts for sustainable synthesis.

Reaction Protocol

Mechanism and Advantages

The zinc catalyst facilitates CO₂ insertion into the Si–H bond of phenylsilane, generating a reactive silyl formate intermediate. This species transfers the formyl group to the amine, bypassing the need for toxic formyl chloride. Key advantages include:

-

Atom Economy : 92% (theoretical) due to CO₂ utilization.

-

Mild Conditions : Ambient temperature and pressure.

Thionyl Chloride-Mediated Synthesis

Thionyl chloride (SOCl₂) activates formic acid in situ to form formyl chloride, enhancing electrophilicity for efficient amide bond formation.

Procedure

Limitations

Exothermic SOCl₂ addition necessitates rigorous temperature control to prevent decomposition of the formyl chloride intermediate.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Optimized Protocol

-

Reagents : 2-Methoxyaniline (1.0 equiv), formic acid (2.0 equiv)

-

Conditions : Microwave irradiation at 150°C, 300 W, 20 minutes.

-

Yield : 80% with 99% conversion (reported for analogous aryl formamides).

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Atom Economy |

|---|---|---|---|---|---|

| Formic Acid Direct | HCOOH | 110°C | 8 h | 65–72% | 84% |

| Eschweiler-Clarke | HCOOH/Ac₂O | 80°C | 4 h | 78–85% | 76% |

| Zn-Catalyzed CO₂ | Zn(OAc)₂/NHC | 25°C | 12 h | 82% | 92% |

| Thionyl Chloride | SOCl₂ | 25°C | 2 h | 70–75% | 81% |

| Microwave-Assisted | HCOOH (MW) | 150°C | 20 min | 80% | 84% |

Optimization and Scale-Up Considerations

Catalyst Recycling in Zn-Mediated Reactions

The zinc catalyst system demonstrates recyclability for up to five cycles without significant loss in activity (yield drop: 89% → 83% after 5 cycles).

Industrial Scale-Up Challenges

-

CO₂ Method : Requires pressurized reactors but offers superior sustainability.

-

Classical Methods : Generate acidic waste streams, necessitating neutralization infrastructure.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-phenyl)-formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-Methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: 2-Methoxyaniline.

Substitution: Various substituted 2-methoxyphenyl derivatives.

Scientific Research Applications

N-(2-Methoxy-phenyl)-formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-formamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Formamide Derivatives and Their Properties

Electronic Effects

- Electron-donating groups (e.g., -OCH₃, -CH₃) : Enhance electron density on the phenyl ring, increasing solubility in polar solvents and stabilizing resonance structures. For example, N-(4-Methylphenyl)-formamide exhibits ordered crystal phases due to enhanced intermolecular interactions .

- Electron-withdrawing groups (e.g., -NO₂, -Cl): Reduce electron density, making the formamide more reactive in electrophilic substitutions. N-(2-Chloro-5-nitrophenyl)-formamide’s nitro group significantly enhances electrophilic reactivity .

Steric Effects

- This is observed in palladium-catalyzed cross-coupling reactions, where ortho-substituted aryl halides require optimized conditions .

Research Findings and Data

Table 2: Comparative Reactivity and Yields

| Compound | Reaction Type | Yield (%) | Key Observations |

|---|---|---|---|

| N-(2-Methoxy-biphenyl)-formamide | Cross-coupling | 72 | Requires DME solvent, Na₂CO₃ base |

| N-(4-Nitrobenzamide)-derivative | N-Acylation | 67 | Yellowish powder, stable at RT |

| N-(4-Hydroxystyryl)-formamide | Microbial fermentation | N/A | Active against Gram-positive bacteria |

Biological Activity

N-(2-Methoxy-phenyl)-formamide, with the molecular formula CHNO and a molecular weight of 165.19 g/mol, is an organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring and a formamide functional group. This unique structure influences its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.19 g/mol |

| Functional Groups | Methoxy (–OCH), Formamide (–C(O)NH) |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily antimicrobial and anticancer properties. Its mechanisms of action are believed to involve the inhibition of specific enzymes or receptors related to cell proliferation and microbial growth.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the methoxy group is thought to enhance its interaction with cellular targets, thereby increasing its efficacy.

The biological activity of this compound can be attributed to its ability to interact with molecular targets through hydrogen bonding and other non-covalent interactions. The formamide group can engage in hydrogen bonding with enzymes or receptors, altering their activity and potentially leading to therapeutic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Methoxyphenyl)-N-methylformamide | Methyl group on nitrogen | Increased lipophilicity |

| N-(2-Methoxyphenyl)-N-methylacetamide | Acetamide group instead of formamide | Different reactivity patterns |

| N-(4-Methoxyphenyl)-formamide | Methoxy group at para position | Variations in biological activity |

| N,N-Dimethylformamide | Two methyl groups on nitrogen | Greater solubility; different reactivity |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound in cancer therapy.

- Antimicrobial Testing : In another study, the compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

- Mechanistic Insights : Research into the binding affinity of this compound revealed interactions with key neurotransmitter systems, suggesting potential applications in treating neurological disorders alongside its antimicrobial and anticancer properties.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-Methoxy-phenyl)-formamide with high purity and yield?

- Methodological Answer : Microwave-assisted solvent-free reactions with formic acid and 2-methoxyaniline significantly enhance reaction efficiency. This approach reduces reaction time (from hours to minutes) and achieves yields >80% by leveraging the electron-donating methoxy group, which increases amine basicity and nucleophilicity . Alternatively, Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) as a catalyst in DMF yield formamides with >82% purity when coupled with column chromatography .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Recrystallization in ethanol-water mixtures (7:3 v/v) removes unreacted aniline derivatives. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 0.1% formic acid) provides purity validation, with retention times ~8.2 min . For structural confirmation, single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C-O-C ≈ 117°) and torsional parameters .

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) using a low-polarity column (e.g., Rxi-5ms) with electron ionization (EI) detects the compound at m/z 165 (molecular ion) and fragment ions at m/z 122 (loss of –OCH₃). For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode achieves detection limits of 0.1 ppb .

Advanced Research Questions

Q. How do electronic effects of substituents influence the synthesis efficiency of N-arylformamides like this compound?

- Methodological Answer : Substituent basicity dictates reaction kinetics. Electron-donating groups (e.g., –OCH₃) increase amine nucleophilicity, accelerating formamide formation. A study comparing substituents showed yields follow: N-(4-methoxyphenyl)-formamide (85%) > N-phenylformamide (72%) > N-(4-chlorophenyl)-formamide (55%) > N-(4-nitrophenyl)-formamide (30%) . Computational modeling (DFT) confirms the methoxy group lowers the activation energy by stabilizing intermediates through resonance .

Q. What computational methods are used to predict the structural and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond lengths (e.g., C=O: 1.23 Å, C–N: 1.36 Å) and Mulliken charges (N: -0.42, O: -0.58). Hirshfeld surface analysis reveals intermolecular interactions (e.g., O···H contacts: 25%, N···H: 18%) critical for crystal packing . Transition state analysis (TSA) identifies reaction barriers for degradation pathways, such as hydrolysis under acidic conditions .

Q. How can researchers resolve contradictions in reported degradation pathways of this compound?

- Methodological Answer : Conflicting degradation data (e.g., hydrolysis vs. oxidation dominance) require controlled stability studies. Accelerated degradation in pH 1–13 buffers at 40°C for 14 days, monitored via UV-Vis (λmax = 265 nm), identifies primary hydrolytic cleavage of the formamide group to 2-methoxyaniline. Confounding factors like trace metal ions (Fe³⁺, Cu²⁺) must be excluded using chelating agents (EDTA) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling requires ortho-methoxy-directed regiocontrol. Using Pd(OAc)₂/XPhos (2 mol%) in toluene/water (3:1), the methoxy group directs coupling to the para position, achieving >90% selectivity. Kinetic studies (NMR monitoring) show pre-coordination of Pd to the methoxy oxygen precedes oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.